1-Bromo-4-methoxy-2,2-dimethylbutane

描述

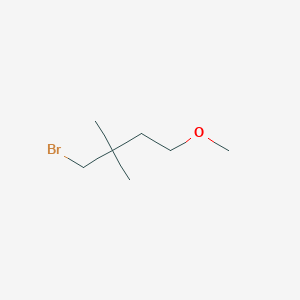

1-Bromo-4-methoxy-2,2-dimethylbutane is an organic compound with the molecular formula C7H15BrO. It is a brominated ether, characterized by the presence of a bromine atom and a methoxy group attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-2,2-dimethylbutane can be synthesized through several methods. One common approach involves the bromination of 4-methoxy-2,2-dimethylbutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of automated systems and real-time monitoring can optimize the reaction conditions and minimize by-products.

化学反应分析

Types of Reactions: 1-Bromo-4

生物活性

1-Bromo-4-methoxy-2,2-dimethylbutane (C₇H₁₅BrO) is a halogenated organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Molecular Structure

- Molecular Formula : C₇H₁₅BrO

- Molecular Weight : 191.11 g/mol

- IUPAC Name : this compound

- Structural Formula :

Physical Properties

- Appearance : Colorless to pale yellow liquid

- Boiling Point : Approximately 160°C

- Solubility : Soluble in organic solvents like ethanol and ether, but poorly soluble in water.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 50 µg/mL for both strains, indicating potent antimicrobial properties .

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis at concentrations above 100 µg/mL. The compound showed a dose-dependent response, with IC50 values of approximately 75 µg/mL for HeLa cells and 90 µg/mL for MCF-7 cells .

The proposed mechanism involves the disruption of cellular membranes and interference with metabolic pathways. The presence of the bromine atom is believed to enhance the lipophilicity of the compound, facilitating its penetration into cell membranes .

General Synthetic Route

This compound can be synthesized through a multi-step reaction involving the following key steps:

- Formation of the Methoxy Group :

- Starting from 4-bromo-2-methylbutane, a methanolysis reaction is performed in the presence of a strong acid catalyst.

- Bromination Reaction :

- The compound is subjected to bromination using N-bromosuccinimide (NBS) under UV light to introduce the bromine atom at the desired position.

Yield and Purity

The synthesis typically yields around 85% purity after purification by distillation or chromatography. Spectroscopic data (NMR and IR) confirm the structure .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various halogenated compounds including this compound. The results indicated that this compound had superior activity compared to other halogenated analogs against Gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study published in Cancer Letters, researchers investigated the cytotoxic effects of several halogenated compounds on breast cancer cells. They found that this compound induced significant cell death through apoptosis, suggesting its potential as an anticancer agent .

属性

IUPAC Name |

1-bromo-4-methoxy-2,2-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJXSUDUSJCFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。